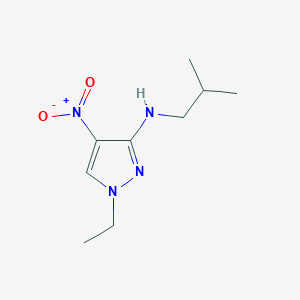

![molecular formula C16H18ClNO2 B2854046 4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol CAS No. 1232807-38-3](/img/structure/B2854046.png)

4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C16H18ClNO2 and a molecular weight of 291.77 .

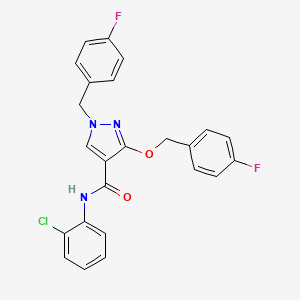

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H18ClNO2 . Unfortunately, the exact structural details or a visual representation of the molecule was not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Tetra-Substituted Imidazole

This compound is used in the one-pot synthesis of tetra-substituted imidazole . The reaction involves benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .

Antioxidant Activity

The compound exhibits antioxidant activity . Interestingly, it was found to be a better antioxidant than its metal complexes .

Antimicrobial Efficacy

The compound and its transition metal complexes have shown antimicrobial efficacy . The metal complexes were found to be more harmful against various strains of bacteria and fungi compared to the ligand .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound . The binding energy values obtained from these studies supported the experimental results of the antioxidant activities of the compounds .

Catalyst for Greener Amine Synthesis

The compound can act as a catalyst for greener amine synthesis by transfer hydrogenation of imines .

Reductive Amination

It can also serve as a catalyst for reductive amination by transfer hydrogenation .

Charge Transfer Studies

Intra-molecular charge transfer was observed in the ligand and its metal complexes . The transfer integral values for holes were found to be higher than the electron transfer integrals, indicating that the ligand would be a better hole transporter .

Ring-Opening Polymerization Catalysis

The compound has been used in well-designed unsymmetrical salphen-Al complexes for ring-opening polymerization catalysis .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that similar compounds have been used in sm cross-coupling reactions , which involve the formation of carbon–carbon bonds and can be used to synthesize a wide variety of organic compounds .

Result of Action

It’s known that similar compounds have been used in sm cross-coupling reactions , which can result in the formation of new carbon–carbon bonds and the synthesis of a wide variety of organic compounds .

Action Environment

It’s known that the success of sm cross-coupling reactions, which similar compounds have been used in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

4-chloro-2-[[1-(4-methoxyphenyl)ethylamino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2/c1-11(12-3-6-15(20-2)7-4-12)18-10-13-9-14(17)5-8-16(13)19/h3-9,11,18-19H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRZSQMWFMECCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NCC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Azaspiro[2.5]octan-6-yl)ethanamine](/img/structure/B2853964.png)

![Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2853969.png)

![1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane](/img/structure/B2853979.png)

![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2853980.png)

![4-(N,N-diethylsulfamoyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2853982.png)